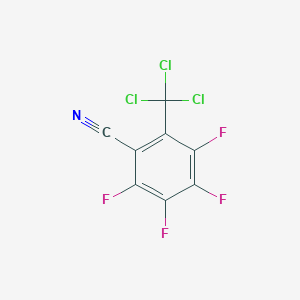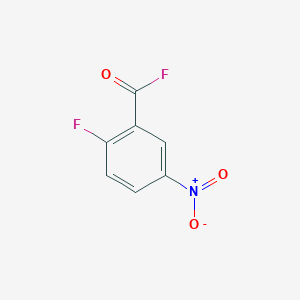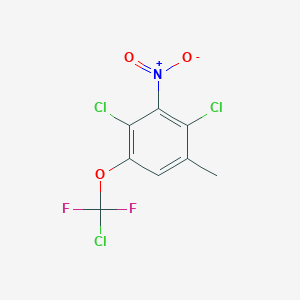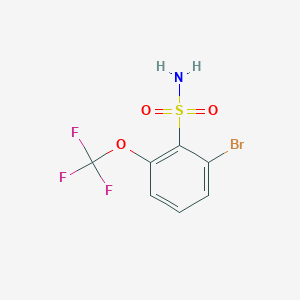
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide (CTTA) is a trifluoromethylated anilide that has been widely used in the field of organic synthesis due to its versatility and ease of synthesis. CTTA is primarily used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. CTTA is also a useful reagent for the synthesis of various fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds. In addition, this compound has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is dependent on the reaction in which it is used. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking the electrophilic center of the substrate molecule. In oxidation and reduction reactions, this compound acts as an oxidizing or reducing agent, respectively.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. As such, there is no known data on its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. In addition, it is relatively easy to synthesize and is available commercially. However, this compound is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide. It could be used as a catalyst in the synthesis of fluorinated compounds, such as fluorinated polymers. In addition, it could be used in the synthesis of pharmaceuticals and agrochemicals. This compound could also be used in the synthesis of other organic compounds, such as amino acids and peptides. Finally, it could be used in the synthesis of complex molecules, such as natural products.
Synthesemethoden
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide can be synthesized by the reaction of 2-cyano-3-trifluoromethyl-2,2,2-trifluoroacetaldehyde (CTFA) with aniline. The reaction is carried out in the presence of a Lewis acid catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds via an SN2 mechanism, with the formation of an intermediate cationic species. The reaction is highly regioselective, with the formation of the desired product in high yields.
Eigenschaften
IUPAC Name |
N-[2-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)6-2-1-3-7(5(6)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNZGJHLRWKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







